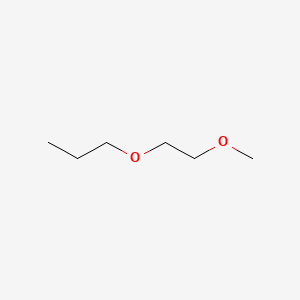
(R)-Indapamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Indapamide is a chiral diuretic compound belonging to the class of thiazide-like diuretics. It is primarily used in the treatment of hypertension and edema associated with congestive heart failure. The compound is known for its ability to inhibit sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, thereby reducing blood pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Indapamide involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with a suitable amine under acidic conditions to form the sulfonamide intermediate.
Cyclization: The sulfonamide intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the indoline ring structure.
Resolution of enantiomers: The racemic mixture of indapamide is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain ®-Indapamide.
Industrial Production Methods
Industrial production of ®-Indapamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-Indapamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of ®-Indapamide can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine derivatives.
Substitution: The chloro group in ®-Indapamide can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-Indapamide has several scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Investigated for its effects on ion channels and transporters in cellular studies.
Medicine: Studied for its antihypertensive and diuretic effects in clinical trials.
Industry: Used in the development of new diuretic drugs and formulations.
Mécanisme D'action
®-Indapamide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water. The compound also has vasodilatory effects, which contribute to its antihypertensive properties. The molecular targets include the sodium-chloride symporter and various ion channels involved in vascular smooth muscle contraction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrochlorothiazide: Another thiazide-like diuretic with similar antihypertensive effects.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to ®-Indapamide.
Metolazone: A thiazide-like diuretic with similar diuretic and antihypertensive properties.
Uniqueness of ®-Indapamide
®-Indapamide is unique due to its chiral nature, which allows for the resolution of its enantiomers. The ®-enantiomer is known to have more potent antihypertensive effects compared to the (S)-enantiomer. Additionally, ®-Indapamide has a favorable pharmacokinetic profile, with a longer half-life and better bioavailability compared to other thiazide-like diuretics.
Propriétés
Numéro CAS |
77083-52-4 |
|---|---|
Formule moléculaire |
C16H16ClN3O3S |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
4-chloro-N-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/t10-/m1/s1 |
Clé InChI |
NDDAHWYSQHTHNT-SNVBAGLBSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
SMILES canonique |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)

